Prazobind

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to Prazobind involves several innovative approaches to create complex molecules with potential biological activities. For instance, the work of Jiang et al. (2010) outlines a unique method for the concise synthesis of highly optically active spirooxazolines, offering a pathway to explore compounds with similar frameworks to this compound (Jiang et al., 2010). Similarly, Wilson (2001) describes a traceless solid-phase synthesis of 2,4-diaminoquinazolines, highlighting techniques that could be applied to the synthesis of this compound-related structures (Wilson, 2001).

Molecular Structure Analysis

The molecular structure of this compound, akin to related compounds, emphasizes the significance of the spirooxindole-type framework, which is known for its bioactivity. The research by Liu et al. (2021) on the synthesis of C3-substituted isoindolin-1-ones from oxazolines and cyclopropanols could provide insights into the molecular structure analysis of this compound, demonstrating the complexity and functionality of such molecules (Liu et al., 2021).

Chemical Reactions and Properties

This compound's chemical properties can be inferred from studies on similar compounds, where the reactivity and interactions play a crucial role in their potential applications. For example, da Silva et al. (2008) investigated the molecular features of the prazosin molecule required for the activation of Transport-P, which could shed light on the chemical reactions and properties relevant to this compound (da Silva et al., 2008).

Physical Properties Analysis

The physical properties of this compound-like molecules, including solubility, melting point, and stability, are essential for understanding their behavior in various environments. Research focusing on the physical properties of structurally related compounds can provide valuable insights. For instance, the study by Olędzka et al. (2015) on prazosin-conjugated matrices offers a perspective on the physical characteristics of drug-related compounds, which may parallel those of this compound (Olędzka et al., 2015).

Chemical Properties Analysis

Analyzing the chemical properties of this compound involves understanding its reactivity, interaction with other molecules, and potential for forming derivatives. Studies on compounds with similar structures, such as the work by Rosini et al. (2003) on prazosin-related compounds, provide a foundation for exploring the chemical properties of this compound, including its affinity for specific receptors and the effect of structural modifications on its activity (Rosini et al., 2003).

Wissenschaftliche Forschungsanwendungen

Alcohol Abuse Treatment : Prazosin has been shown to decrease the motivation to initiate and engage in alcohol consumption, making it a potentially effective pharmacotherapy for people who drink excessively or have a genetic predisposition to alcohol abuse (Verplaetse et al., 2012). Additionally, it has been found to reduce alcohol drinking during prolonged treatment and may be useful for treating alcoholism and alcohol-use disorders (Froehlich et al., 2013).

Cardiovascular and Renal Applications : Prazosin can reduce peripheral vascular resistance and improve renal oxygen supply in hypoxic mice, potentially reducing polycythemia (Izaguirre et al., 1994). It is also efficacious in treating hypertension and congestive heart failure, with potential benefits in lowering plasma lipids and improving hemodynamic effects during long-term therapy (Stanaszek et al., 1983).

Treatment of PTSD and Sleep Disorders : Prazosin reduces nighttime PTSD symptoms in civilian trauma PTSD, increasing total sleep time, REM sleep time, and mean REM period duration without altering sleep onset latency (Taylor et al., 2008).

Benign Prostatic Hyperplasia (BPH) : It increases flow rates and reduces obstructive symptoms in patients with benign prostatic obstruction (Hedlund et al., 1983) and shows comparable short-term efficacy and safety in treating lower urinary tract symptoms associated with BPH (Tsujii, 2000).

Neurological Applications : Prazosin can affect recovery after brain damage, as evidenced by a study showing that drugs with antagonistic effects at alpha 1 noradrenergic receptors, including prazosin, retard locomotor recovery after cortical trauma (Feeney & Westerberg, 1990).

Enhancing Cardiac Function : Prazosin enhances myocardial contractility, relaxing properties of both ventricles, and improves cardiac pump function in experimental lung-heart failure (Frantsuzova et al., 1992).

Wirkmechanismus

Target of Action

Prazobind, also known as Prazosin, is a potent alpha 1-adrenoceptor blocker . It primarily targets the alpha-1 adrenergic receptors, which are essential for the regulation of blood pressure in humans . These receptors are located postsynaptically, i.e., after the nerve junction or space between a nerve fiber and target tissue . The alpha-1 receptors are found in tissues such as the hippocampus (alpha 1A) and liver (alpha 1B) .

Mode of Action

This compound competes for alpha 1-adrenoceptor binding sites with a similar potency in tissues enriched in both the alpha 1A and alpha 1B subtypes . By inhibiting the postsynaptic alpha-1 adrenoceptors, this compound blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of blood pressure and the constriction of arteries and veins . By blocking the action of catecholamines on the Alpha-1 receptors of the blood vessels, this compound causes vasodilation, which decreases total peripheral resistance and blood pressure .

Pharmacokinetics

This compound is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . The time of peak concentration occurs between 1 and 3 hours after oral administration, with wide interindividual variations . This compound is highly (92 to 97%) bound to human plasma proteins (albumin and alpha 1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150 ng/ml . Only 6% of this compound is excreted unchanged, mainly in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the proliferation, migration, and invasion of certain cells, such as U251 and U81 cells . It also increases the apoptosis rate of these cells and the protein expression levels of Bax and active Caspase-3 .

Action Environment

The action of this compound can be influenced by various environmental factors. In both cases, the plasma free fraction of this compound is increased and plasma elimination half-life is longer . Therefore, the dosage of this compound should be titrated cautiously in such patients .

Eigenschaften

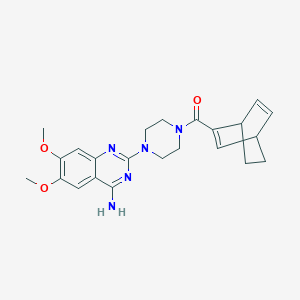

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRJJCMLRPJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910214 | |

| Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107021-36-3 | |

| Record name | Szl 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

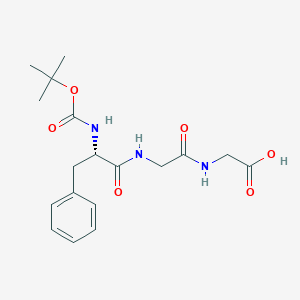

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

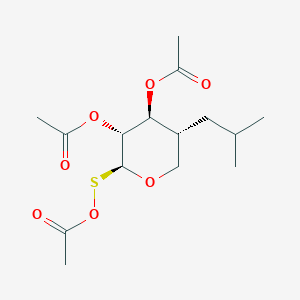

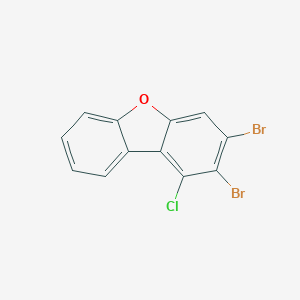

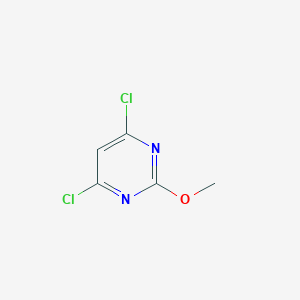

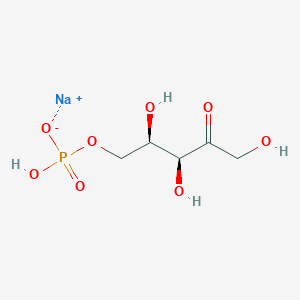

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)